VER-49009

Overview

Description

VER-49009, also known as CCT 129397, is a potent inhibitor of heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone involved in the stabilization and proper folding of various proteins, many of which are essential for cancer cell survival and proliferation. This compound has shown significant potential in inhibiting the activity of heat shock protein 90, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of VER-49009 involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:

Formation of the pyrazole ring: This involves the reaction of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions.

Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the desired functional groups, such as chloro, methoxy, and carboxamide groups.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity

Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures.

Chemical Reactions Analysis

VER-49009 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

VER-49009 has a wide range of scientific research applications, including:

Cancer Research: this compound has shown significant potential in inhibiting the growth of various cancer cell lines by targeting heat shock protein 90. .

Protein Folding Studies: As an inhibitor of heat shock protein 90, this compound is used to study the role of this chaperone in protein folding and stabilization.

Drug Development: This compound serves as a lead compound for the development of new heat shock protein 90 inhibitors with improved efficacy and reduced toxicity

Mechanism of Action

VER-49009 exerts its effects by binding to the ATPase domain of heat shock protein 90, thereby inhibiting its chaperone activity. This leads to the destabilization and degradation of client proteins that are essential for cancer cell survival. The inhibition of heat shock protein 90 by this compound results in the induction of heat shock proteins 27 and 72, reduction of client proteins such as c-Raf, B-Raf, and survivin, and ultimately causes cell cycle arrest and apoptosis .

Comparison with Similar Compounds

VER-49009 is compared with other similar heat shock protein 90 inhibitors, such as VER-50589 and NVP-AUY922. While all these compounds inhibit heat shock protein 90, they differ in their binding affinities, cellular uptake, and antiproliferative activities:

VER-50589: This compound has a higher binding affinity to heat shock protein 90 and greater cellular uptake compared to this compound.

NVP-AUY922: This compound is another potent heat shock protein 90 inhibitor with a different chemical structure.

These comparisons highlight the uniqueness of this compound in terms of its specific binding mode and its potential as a lead compound for further drug development.

Biological Activity

VER-49009 is a synthetic compound classified as a pyrazole derivative, primarily known for its role as an inhibitor of heat shock protein 90 (HSP90). This protein is crucial for the stability and function of numerous client proteins involved in cancer progression and cellular stress responses. The following sections detail the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, pharmacokinetic properties, and relevant case studies.

This compound functions primarily through competitive inhibition of ATP binding to HSP90. This disruption impairs the chaperoning activity of HSP90, leading to the degradation of client proteins that are essential for tumor growth and survival. The compound exhibits significant binding affinity to the ATPase domain of HSP90, with a dissociation constant () reported at approximately 78 nM . This is notably less potent than its analog VER-50589, which has a of 5 nM .

Binding Interactions

The binding mechanism involves critical hydrogen bonding interactions with specific amino acid residues in the ATPase domain. The ethylamide group in this compound enhances these interactions, contributing to its potency compared to earlier compounds .

Efficacy in Cancer Models

This compound has demonstrated antiproliferative activity across various cancer cell lines. Its mean cellular growth inhibition (GI50) values have been reported as follows:

| Cell Line | GI50 (nM) |

|---|---|

| HT29 (Colon Cancer) | 685 ± 119 |

| OVCAR3 (Ovarian Cancer) | 500-600 |

| CFSC (Hepatic Stellate) | G2 Phase Arrest |

In studies involving human cancer cell lines, this compound showed a significant ability to induce cell cycle arrest and apoptosis, particularly through the depletion of client proteins such as C-RAF and B-RAF .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that this compound exhibits moderate cellular uptake compared to its analogs. For instance, the cellular uptake of VER-50589 was found to be four times greater than that of this compound .

Key Pharmacokinetic Findings:

- Half-life: Approximately 4 hours in plasma.

- Bioavailability: Moderate; further studies are needed to optimize delivery methods.

Case Studies

-

Ovarian Carcinoma Model:

In a study involving female NCr athymic mice implanted with OVCAR3 ovarian carcinoma cells, administration of this compound at doses of 4 mg/kg twice daily resulted in significant tumor growth inhibition over a treatment period . Tumors were harvested for pharmacodynamic analyses post-treatment. -

Hepatic Stellate Cell Proliferation:

Another study focused on hepatic stellate cells (CFSC), where this compound was shown to inhibit proliferation and induce G2 phase arrest by decreasing Akt expression. These findings suggest potential applications in liver fibrosis prevention .

Comparative Analysis with Analogues

The following table summarizes the comparative biological activity between this compound and its more potent analogue, VER-50589:

| Compound | IC50 (nM) ATPase Activity | GI50 (nM) HT29 | Cellular Uptake |

|---|---|---|---|

| This compound | 167 ± 9 | 685 ± 119 | Lower |

| VER-50589 | 143 ± 23 | 78 ± 15 | Higher |

Properties

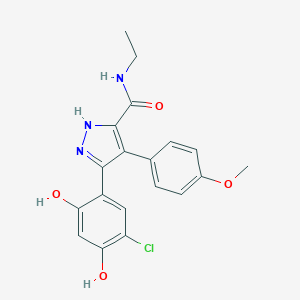

IUPAC Name |

3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,24-25H,3H2,1-2H3,(H,21,26)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNAOTXNHVALTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678600 | |

| Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940289-57-6 | |

| Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.